molecular formula C22H28BClF2N4OS B13705837 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride

6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride

Cat. No.: B13705837
M. Wt: 480.8 g/mol
InChI Key: MMOJMTDAFSMAIK-UHFFFAOYSA-N
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Description

The compound 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride is a borondipyrromethene (BODIPY) dye. BODIPY dyes are known for their excellent photophysical properties, including high fluorescence quantum yields and photostability. This particular compound is used in various scientific applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azonia and thiophene groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.

Scientific Research Applications

6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride: has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in fluorescence microscopy for imaging biological samples.

    Medicine: Utilized in diagnostic imaging and as a potential therapeutic agent.

    Industry: Applied in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are exploited in imaging applications, where it binds to target molecules and emits light upon excitation. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.

Comparison with Similar Compounds

Similar Compounds

    BDP 630/650: Another borondipyrromethene dye with similar fluorescence properties.

    BDP 630/650 X NHS ester: A variant with an amine-reactive NHS ester group for conjugation to biomolecules.

Uniqueness

The uniqueness of 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride lies in its specific chemical structure, which imparts distinct photophysical properties. Its high fluorescence quantum yield and photostability make it particularly valuable for applications requiring long-term imaging and high sensitivity.

Properties

Molecular Formula

C22H28BClF2N4OS

Molecular Weight

480.8 g/mol

IUPAC Name

6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride

InChI

InChI=1S/C22H27BF2N4OS.ClH/c24-23(25)28-17(10-12-22(30)27-14-4-2-1-3-13-26)7-8-18(28)16-19-9-11-20(29(19)23)21-6-5-15-31-21;/h5-9,11,15-16H,1-4,10,12-14,26H2,(H,27,30);1H

InChI Key

MMOJMTDAFSMAIK-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F.[Cl-]

Origin of Product

United States

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